molecular formula C13H8ClFO B8351045 3-Fluorobiphenyl-4-carbonyl chloride

3-Fluorobiphenyl-4-carbonyl chloride

Cat. No. B8351045
M. Wt: 234.65 g/mol
InChI Key: QQFURDCQEUDQHL-UHFFFAOYSA-N
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Patent
US07326731B2

Procedure details

Combine 3-fluorobiphenyl-4-carboxylic acid 10.46 g (0.048 mol), 432 mL of methylene chloride, 7 drops of dimethylformamide, and 5.44 mL (0.062 mol, 1.3 equiv) of oxalyl chloride. After 2 h, evaporate the solvent to afford 3-fluorobiphenyl-4-carbonyl chloride as a solid.
Quantity
10.46 g
Type
reactant
Reaction Step One
Quantity
5.44 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
432 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:5]=[CH:6][C:7]=1[C:8](O)=[O:9].C(Cl)(=O)C([Cl:20])=O>CN(C)C=O.C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:5]=[CH:6][C:7]=1[C:8]([Cl:20])=[O:9]

Inputs

Step One
Name
Quantity
10.46 g
Type
reactant
Smiles
FC=1C=C(C=CC1C(=O)O)C1=CC=CC=C1
Step Two
Name
Quantity
5.44 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Four
Name
Quantity
432 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporate the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1C(=O)Cl)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.